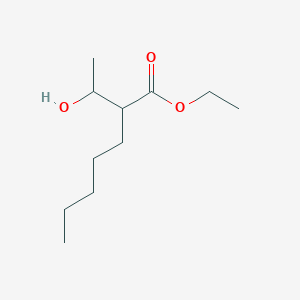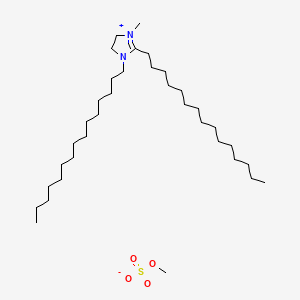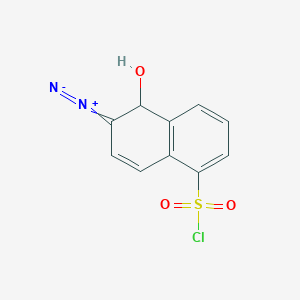
1-(7,7-Dioxido-7-thiabicyclo(4.2.0)oct-1-yl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7,7-Dioxido-7-thiabicyclo(420)oct-1-yl)pyrrolidine is a chemical compound characterized by its unique bicyclic structure containing sulfur and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7,7-Dioxido-7-thiabicyclo(4.2.0)oct-1-yl)pyrrolidine typically involves the reaction of a suitable precursor with pyrrolidine under controlled conditions. The precursor, 7-thiabicyclo[4.2.0]oct-1(8)-ene 7,7-dioxide, can be synthesized through a series of steps involving the oxidation of sulfur-containing bicyclic compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities.
Analyse Chemischer Reaktionen
Types of Reactions
1-(7,7-Dioxido-7-thiabicyclo(4.2.0)oct-1-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the sulfur atom, potentially leading to different sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the sulfur-oxygen bonds, converting the compound into different sulfur-containing species.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where different substituents can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Wissenschaftliche Forschungsanwendungen
1-(7,7-Dioxido-7-thiabicyclo(4.2.0)oct-1-yl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways involving sulfur-containing compounds.
Industry: Used in the development of new materials and catalysts due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(7,7-Dioxido-7-thiabicyclo(4.2.0)oct-1-yl)pyrrolidine involves its interaction with molecular targets through its sulfur and oxygen atoms. These interactions can influence various biochemical pathways, depending on the specific application. For example, in biological systems, the compound may interact with enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine: Similar bicyclic structure with a morpholine ring instead of pyrrolidine.
7-Thiabicyclo[4.2.0]oct-1(8)-ene 7,7-dioxide: The precursor compound used in the synthesis of 1-(7,7-Dioxido-7-thiabicyclo(4.2.0)oct-1-yl)pyrrolidine.
Uniqueness
This compound is unique due to its specific combination of a bicyclic structure with a pyrrolidine ring. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
56595-84-7 |
|---|---|
Molekularformel |
C11H19NO2S |
Molekulargewicht |
229.34 g/mol |
IUPAC-Name |
1-pyrrolidin-1-yl-7λ6-thiabicyclo[4.2.0]octane 7,7-dioxide |
InChI |
InChI=1S/C11H19NO2S/c13-15(14)9-11(12-7-3-4-8-12)6-2-1-5-10(11)15/h10H,1-9H2 |
InChI-Schlüssel |
RLYYJMGLABZEAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CS(=O)(=O)C2C1)N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-ethyl-13-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194452.png)






![6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one;(Z)-but-2-enedioic acid](/img/structure/B15194511.png)

